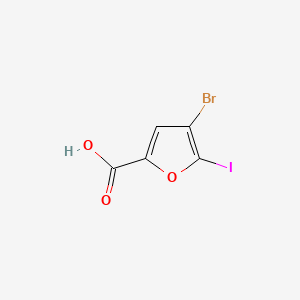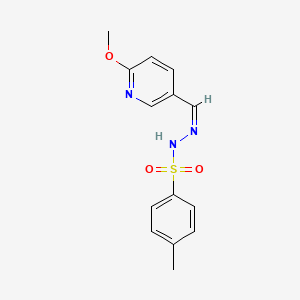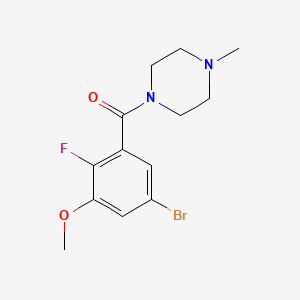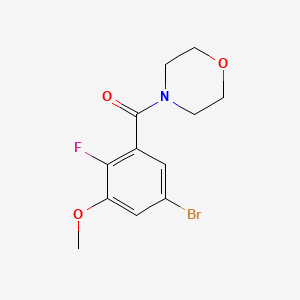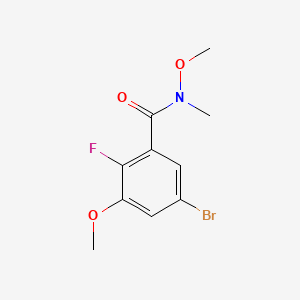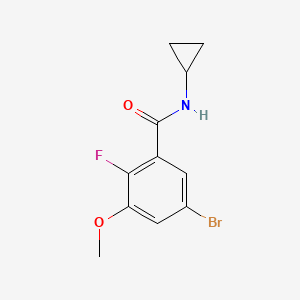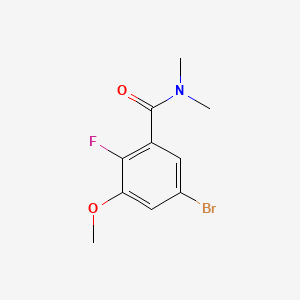
5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide is a chemical compound with the molecular formula C10H11BrFNO2 . It has a molecular weight of 276.11 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrFNO2/c1-13(2)10(14)7-4-6(11)5-8(15-3)9(7)12/h4-5H,1-3H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, fluorine, methoxy, and dimethylamide groups.Physical And Chemical Properties Analysis
This compound is a solid compound .Aplicaciones Científicas De Investigación
5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide has been used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies. It has been used to study the effects of drugs on the nervous system, to study the effects of hormones on cell growth, and to study the effects of hormones on gene expression. This compound has also been used to study the effects of drugs on the cardiovascular system and to study the effects of drugs on the immune system.
Mecanismo De Acción
Target of Action
The primary target of 5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide is currently unknown. The compound’s structure suggests it may interact with a variety of proteins or enzymes in the body
Mode of Action
These interactions could lead to changes in the conformation or activity of the target, resulting in downstream effects .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound . Once the targets are identified, it will be possible to map out the biochemical pathways involved and understand the downstream effects of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown These effects would depend on the compound’s specific targets and the biochemical pathways it affects
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific cellular environment . Understanding these factors is crucial for optimizing the use of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide in lab experiments include its availability, its low toxicity, and its ability to induce a variety of biochemical and physiological responses. The limitations of using this compound in lab experiments include its lack of specificity for certain receptors and its limited understanding of its mechanism of action.
Direcciones Futuras
Future research on 5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide could focus on further understanding its mechanism of action, its effects on different cell types, and its potential therapeutic applications. Additionally, further research could focus on the development of new synthesis methods for this compound and its derivatives. Additionally, research could focus on the development of new methods for the detection of this compound in biological samples. Finally, research could focus on the development of new methods for the delivery of this compound to target tissues.
Métodos De Síntesis
The synthesis of 5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide involves a three-step process. The first step is the reaction of 4-bromo-3-fluoroaniline with dimethylformamide to form 4-bromo-3-fluoro-N,N-dimethylbenzamide. The second step is the reaction of 4-bromo-3-fluoro-N,N-dimethylbenzamide with 2-fluorobenzoyl chloride to form this compound. The third and final step is the reaction of this compound with sodium hydroxide to form the desired product.
Propiedades
IUPAC Name |
5-bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2/c1-13(2)10(14)7-4-6(11)5-8(15-3)9(7)12/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHCYBGBROAAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC(=C1)Br)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

